molecular formula C14H20N2O4S B4838351 N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide

N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide

Cat. No. B4838351
M. Wt: 312.39 g/mol
InChI Key: QUCCUJFJMDWTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide, also known as DASA-58, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DASA-58 belongs to the class of compounds known as arylsulfonamides, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide has been shown to have diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Mechanism of Action

The mechanism of action of N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide is not fully understood, but it is believed to involve the inhibition of protein kinase B (PKB), also known as Akt. PKB is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. Inhibition of PKB by N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide leads to the activation of the pro-apoptotic protein, Bax, and the inhibition of the anti-apoptotic protein, Bcl-2, resulting in apoptosis of cancer cells. In addition, inhibition of PKB by N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide leads to the inhibition of the nuclear factor kappa B (NF-κB) pathway, resulting in the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide induces apoptosis by activating the pro-apoptotic protein, Bax, and inhibiting the anti-apoptotic protein, Bcl-2. In addition, N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide inhibits the growth and proliferation of cancer cells by inhibiting PKB, which is involved in cell survival and proliferation. Furthermore, N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). Finally, N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide has neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for research. In addition, N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide has been shown to have diverse biological activities, making it a promising candidate for the development of new therapeutics. However, there are also some limitations to using N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide in lab experiments. For example, the mechanism of action of N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide is not fully understood, making it difficult to optimize its use in research. Furthermore, N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide has not been extensively studied in vivo, making it unclear whether its effects observed in vitro will translate to in vivo models.

Future Directions

There are several future directions for research on N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide. First, further studies are needed to fully understand the mechanism of action of N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide. Second, studies are needed to determine the efficacy of N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide in vivo, as well as its potential toxicity. Third, studies are needed to determine the optimal dosing and administration of N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide for different therapeutic applications. Finally, studies are needed to explore the potential of N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide as a lead compound for the development of new therapeutics.

properties

IUPAC Name

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-5-8-15-14(17)10-20-13-7-6-12(9-11(13)2)21(18,19)16(3)4/h5-7,9H,1,8,10H2,2-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCCUJFJMDWTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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